molecular formula C19H19N3O4S2 B1681128 STD1T

STD1T

Cat. No.: B1681128
M. Wt: 417.5 g/mol
InChI Key: NRPUXFKWYPJDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STD1T: is a selective and potent inhibitor of the enzyme ubiquitin-specific protease 2a. This compound has shown potential anticancer activity by reducing the levels of cell cycle protein D1 in colon and breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of STD1T follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: STD1T undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Mechanism of Action

Molecular Targets and Pathways: STD1T exerts its effects by selectively inhibiting the enzyme ubiquitin-specific protease 2a. This inhibition leads to the accumulation of ubiquitinated proteins, which are then degraded by the proteasome. This process ultimately reduces the levels of cell cycle protein D1, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

2-[[2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c20-18(24)17-12-4-1-2-5-14(12)28-19(17)21-16(23)10-25-9-11-8-13(26-22-11)15-6-3-7-27-15/h3,6-8H,1-2,4-5,9-10H2,(H2,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPUXFKWYPJDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COCC3=NOC(=C3)C4=CC=CS4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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